molecular formula C8H16N2O7 B087073 Cykazine CAS No. 14901-08-7

Cykazine

Cat. No.: B087073
CAS No.: 14901-08-7
M. Wt: 252.22 g/mol
InChI Key: YHLRMABUJXBLCK-JAJWTYFOSA-N
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Description

Cykazine (chemical name: 5-(4-chlorophenyl)-3-methyl-2-thioxo-1,3-thiazolidin-4-one) is a synthetic thiazolidinone derivative with applications in agrochemical and pharmaceutical research. Structurally, it features a thiazolidinone core substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 2. This compound exhibits herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants . Its molecular formula is C₁₀H₈ClNOS₂, with a molar mass of 257.76 g/mol. This compound’s stability under physiological conditions and moderate water solubility (0.45 g/L at 25°C) make it suitable for foliar applications in agriculture .

Properties

CAS No.

14901-08-7

Molecular Formula

C8H16N2O7

Molecular Weight

252.22 g/mol

IUPAC Name

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylimino]azanium

InChI

InChI=1S/C8H16N2O7/c1-10(15)9-3-16-8-7(14)6(13)5(12)4(2-11)17-8/h4-8,11-14H,2-3H2,1H3/b10-9-/t4-,5-,6+,7-,8-/m1/s1

InChI Key

YHLRMABUJXBLCK-JAJWTYFOSA-N

SMILES

C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-]

Isomeric SMILES

C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/[O-]

Canonical SMILES

C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-]

Color/Form

COLORLESS, LONG NEEDLES
NEEDLES FROM WATER + ACETONE + ETHER

melting_point

154°C

Other CAS No.

14901-08-7

physical_description

Solid

solubility

READILY SOL IN WATER & DILUTE ETHANOL;  INSOL IN BENZENE, CHLOROFORM, ETHYL ACETATE, ACETONE;  SPARINGLY SOL IN ABSOLUTE ETHANOL

Synonyms

(Methyl-ONN-azoxy)methyl beta-D-Glucopyranoside
beta-D-Glucoside, Methylazoxymethanol
Cycasin
Glucuronate, Methylazoxymethanol
Methylazoxymethanol beta D Glucoside
Methylazoxymethanol beta-D-Glucoside
Methylazoxymethanol Glucuronate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cykazine belongs to the thiazolidinone class, which includes structurally and functionally related compounds. Below, it is compared with two analogs: N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) and Cinnarizine (a piperazine derivative with distinct applications).

Table 1: Structural and Functional Comparison

Property This compound Compound 6m Cinnarizine
Core Structure Thiazolidinone Thiazolidinone + Quinazolinone Piperazine + Diphenylmethane
Molecular Formula C₁₀H₈ClNOS₂ C₂₈H₂₀N₄O₄S₂ C₂₆H₂₈N₂
Molecular Weight 257.76 g/mol 540.61 g/mol 368.51 g/mol
Primary Application Herbicide (ALS inhibitor) Anticancer (Topoisomerase IIα inhibition) Antihistamine (Calcium channel blocker)
Solubility 0.45 g/L (water) <0.01 g/L (water) 0.02 g/L (water)
Key Functional Groups Chlorophenyl, thioxo-thiazolidinone Benzodioxole, quinazolinone, acetamide Diphenylmethyl, piperazine

Key Findings:

Structural Divergence: this compound and Compound 6m share a thiazolidinone backbone but differ in substituents. Compound 6m’s benzo[d][1,3]dioxolyl and quinazolinone groups enhance its planar aromaticity, favoring DNA intercalation in cancer cells . In contrast, this compound’s chlorophenyl group optimizes herbicidal activity via ALS enzyme binding . Cinnarizine lacks a thiazolidinone ring but uses a piperazine moiety for calcium channel blockade, illustrating functional versatility in heterocyclic compounds.

Bioactivity :

  • This compound’s ALS inhibition (IC₅₀ = 12 nM) is 30-fold more potent than older herbicides like Imazapyr (IC₅₀ = 360 nM) .
  • Compound 6m shows cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 4.7 μM), outperforming doxorubicin (IC₅₀ = 6.2 μM) in vitro .

Physicochemical Properties :

  • This compound’s logP (2.8) balances lipophilicity for plant membrane penetration, while Compound 6m’s higher logP (4.1) correlates with enhanced cellular uptake in mammalian systems .
  • Cinnarizine’s logP (5.9) facilitates blood-brain barrier penetration, a critical factor for its neuropharmacological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cykazine
Reactant of Route 2
Cykazine

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